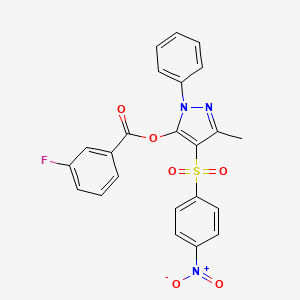

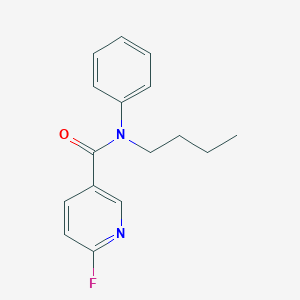

![molecular formula C21H20N4O5 B2539214 N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide CAS No. 898413-62-2](/img/structure/B2539214.png)

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features, such as the cyclopropane ring, quinoline moiety, and nitro group. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, where the choice of solvents, catalysts, and reagents can significantly affect the yield and purity of the final product. For instance, the synthesis of N-cyclopropyl-N-alkylanilines, as mentioned in paper , involves the reaction with nitrous acid in aqueous acetic acid. This suggests that similar conditions might be employed in the synthesis of the cyclopropane-containing moiety of the compound . Additionally, the palladium-catalyzed cyclization mentioned in paper could be relevant for forming the quinoline part of the molecule, indicating that palladium catalysts might be useful in the synthesis of complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of organic compounds dictates their reactivity and interactions. The presence of a cyclopropane ring, as seen in the compounds studied in paper , can lead to specific cleavage reactions under certain conditions. The quinoline moiety, a common structure in medicinal chemistry, can be involved in various interactions, such as hydrogen bonding and π-π stacking, as seen in the polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide . These interactions are crucial in determining the packing patterns in the solid state and can affect the compound's stability and solubility.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar structures. For example, the nitro group in aromatic compounds is susceptible to reduction and can participate in electrophilic substitution reactions. The cyclopropane ring is known for its ring strain, which can lead to ring-opening reactions under certain conditions, as demonstrated by the selective cleavage observed in paper . The amide bond is typically stable but can undergo hydrolysis or participate in nucleophilic acyl substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For example, the polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide exhibit different melting points and crystal lattice arrangements due to variations in hydrogen bonding and π-π interactions . These properties are important for understanding the compound's behavior in different environments, such as solubility in various solvents and its potential to form different polymorphic forms.

科学的研究の応用

Quinoline Derivatives as Anticorrosive Materials

Quinoline and its derivatives, including the specific compound mentioned, are recognized for their effectiveness as anticorrosive agents. These compounds exhibit a significant ability to prevent metallic corrosion, a property attributed to their high electron density. This characteristic enables them to form stable chelating complexes with metallic surfaces through coordination bonding, making them valuable in protecting against corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Role in Antimicrobial and Chronic Disease Treatment

Quinoxaline derivatives, closely related to quinolines, are noted for their broad spectrum of biomedical applications. By modifying the quinoxaline structure, researchers have been able to develop derivatives with potent antimicrobial activities and treatments for chronic and metabolic diseases. This highlights the compound's potential as a foundation for developing new treatments in these areas (Pereira et al., 2015).

Therapeutic Significance in Cancer and Malaria

Quinoline derivatives have been identified as prime candidates for the treatment of cancer and malaria, owing to their effective therapeutic properties. The versatile nature of the quinoline nucleus has led to the development of several derivatives that are now used as standard treatments for these ailments. The ongoing research and patent filings in this domain underscore the continued interest and potential of quinoline derivatives in addressing these critical health challenges (Hussaini, 2016).

特性

IUPAC Name |

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5/c26-19(22-15-4-1-5-17(11-15)25(29)30)20(27)23-16-9-8-13-3-2-10-24(18(13)12-16)21(28)14-6-7-14/h1,4-5,8-9,11-12,14H,2-3,6-7,10H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMODBRSSSQOAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)

![N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2539137.png)

![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)

![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2539146.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539153.png)